3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (1565827-83-9)
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic pyridine derivatives with multiple substituents. The official International Union of Pure and Applied Chemistry name is designated as 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, which precisely identifies the position and nature of each substituent group on the pyridine ring system. The Chemical Abstracts Service registry number 1565827-83-9 provides a unique identifier that facilitates unambiguous identification in chemical databases and literature. This registry number was assigned following the standard Chemical Abstracts Service indexing procedures for novel organic compounds containing multiple functional groups.
Structural Isomerism and Tautomeric Forms
The structural framework of this compound exhibits limited potential for classical structural isomerism due to the specific substitution pattern on the pyridine ring. However, theoretical analysis suggests several constitutional isomers could exist through rearrangement of the substituent positions, though these alternative arrangements would result in significantly different chemical and physical properties. The most relevant structural considerations involve the potential for tautomeric equilibria, particularly concerning the carboxylic acid functionality and its interaction with the nitrogen-containing heterocycle.
Tautomeric behavior in pyridine carboxylic acids has been extensively studied, with picolinic acid derivatives demonstrating the potential for lactam-lactim tautomerization under specific conditions. In the case of this compound, the electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the electronic distribution within the pyridine ring, potentially affecting tautomeric equilibria. Research on related pyridine systems indicates that the presence of multiple electron-withdrawing substituents generally favors the more stable carboxylic acid form over potential zwitterionic structures.
The cyano group at position 3 introduces additional considerations for potential tautomeric forms, as nitrile functionalities can participate in specialized tautomeric processes under certain conditions. However, the stability of the aromatic pyridine system and the electron-withdrawing effects of the trifluoromethyl and cyano substituents favor the predominant existence of the compound in its designated structural form. Computational studies and nuclear magnetic resonance spectroscopy investigations would be necessary to definitively characterize any minor tautomeric species that might exist in solution or solid state.
Molecular Formula (C₉H₅F₃N₂O₂) and Weight (230.15 grams per mole)
The molecular formula C₉H₅F₃N₂O₂ accurately represents the atomic composition of this compound, encompassing nine carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the complex substitution pattern that characterizes this heterocyclic compound, with the majority of hydrogen atoms being replaced by functional groups. The molecular weight calculations from various authoritative sources demonstrate remarkable consistency, with values reported as 230.14 grams per mole, 230.15 grams per mole, and 230.1434 grams per mole, indicating high precision in molecular weight determination across different analytical methods.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅F₃N₂O₂ | |
| Molecular Weight | 230.14 g/mol | |
| Molecular Weight | 230.15 g/mol | |
| Molecular Weight | 230.1434 g/mol | |
| Chemical Abstracts Service Number | 1565827-83-9 |
The atomic composition analysis reveals several noteworthy features regarding the molecular architecture. The presence of three fluorine atoms exclusively within the trifluoromethyl substituent contributes significantly to the overall molecular weight and profoundly influences the compound's physicochemical properties. The two nitrogen atoms serve distinct structural roles, with one nitrogen integrated into the pyridine ring system and the second nitrogen forming part of the cyano functional group. The two oxygen atoms are both incorporated within the carboxylic acid moiety, creating opportunities for hydrogen bonding and influencing the compound's solubility characteristics.
The high degree of substitution on the pyridine ring, as evidenced by the molecular formula, results in a relatively high molecular weight for a single-ring heterocyclic compound. The carbon-to-hydrogen ratio of 9:5 indicates substantial substitution with heteroatom-containing functional groups, which significantly impacts the compound's reactivity profile and potential applications in synthetic chemistry. This molecular composition creates a balanced combination of electron-withdrawing groups (cyano and trifluoromethyl) and electron-donating groups (methyl), resulting in unique electronic properties that make this compound particularly valuable as a synthetic intermediate.
Substituent Configuration Analysis: Cyano, Methyl, and Trifluoromethyl Group Orientations
The substituent configuration of this compound represents a carefully orchestrated arrangement of functional groups that maximizes both synthetic utility and molecular stability. The cyano group positioned at the 3-position creates a direct electronic interaction with the adjacent carboxylic acid functionality at the 2-position, establishing a region of high electron density withdrawal that significantly influences the compound's reactivity patterns. This positioning allows for potential chelation effects and contributes to the overall stability of the molecular framework through resonance stabilization between the nitrile and carboxylate functionalities.
The methyl group situated at the 6-position serves as the sole electron-donating substituent within the molecular architecture, providing a crucial counterbalance to the electron-withdrawing effects of the cyano and trifluoromethyl groups. This strategic placement at the 6-position, directly opposite to the carboxylic acid group, creates a favorable electronic environment that prevents excessive electron depletion from the pyridine ring system. The methyl group's position also influences the three-dimensional structure of the molecule by introducing steric considerations that affect molecular conformation and potential intermolecular interactions.
The trifluoromethyl group at the 4-position represents the most electronically significant substituent, exerting profound effects on the entire molecular system through its powerful electron-withdrawing characteristics. The positioning at the 4-position places this highly electronegative group in a meta relationship to both the carboxylic acid (2-position) and the cyano group (3-position), creating a complex pattern of electronic effects throughout the pyridine ring. Research indicates that trifluoromethyl groups in this position significantly enhance the acidity of nearby functional groups while simultaneously increasing the electrophilic character of the pyridine ring system.
| Position | Substituent | Electronic Effect | Steric Considerations |
|---|---|---|---|
| 2 | Carboxylic Acid | Electron-withdrawing | Hydrogen bonding capability |
| 3 | Cyano | Strong electron-withdrawing | Linear geometry |
| 4 | Trifluoromethyl | Very strong electron-withdrawing | Bulky, highly electronegative |
| 6 | Methyl | Electron-donating | Minimal steric hindrance |
Properties
IUPAC Name |
3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c1-4-2-6(9(10,11)12)5(3-13)7(14-4)8(15)16/h2H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKECSKFQLWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171892 | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565827-83-9 | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions. One method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of sodium acetate and ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature for several hours, followed by filtration and extraction to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid has been investigated for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Synthetic Chemistry
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution : The cyano group can be substituted with different nucleophiles, leading to diverse derivatives.
- Formation of Heterocycles : It can be used to create heterocyclic compounds that are important in medicinal chemistry.
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in drug development. Some notable areas include:
- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial activity against certain pathogens.
- Anticancer Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor growth, warranting further research into its mechanisms of action.
Pharmaceutical Development
The unique properties of this compound make it a promising lead for the development of new pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Agrochemical Applications
Due to its chemical structure, this compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agricultural chemicals.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound:
- Synthesis and Reactivity : Research published in organic chemistry journals highlights the synthesis pathways of this compound and its reactivity under various conditions, demonstrating its versatility as a synthetic intermediate.
- Biological Evaluation : A study conducted on the antimicrobial properties of pyridine derivatives indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
- Pharmacological Studies : Investigations into the anticancer properties have revealed that derivatives of this compound possess cytotoxic effects on cancer cell lines, indicating a need for more extensive pharmacological studies.
Mechanism of Action
The mechanism of action of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus .
Comparison with Similar Compounds
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid
- Molecular Formula : C₁₀H₈F₂N₂O₂S
- Molecular Weight : 258.24 g/mol
- Key Features: Replaces the pyridine core with a thieno[2,3-b]pyridine system, introducing sulfur into the aromatic ring. Contains a difluoromethyl (-CF₂H) group at position 6 and an amino (-NH₂) group at position 3.
| Property | 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid | 3-Amino-6-(CF₂H)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid |
|---|---|---|
| Core Structure | Pyridine | Thieno[2,3-b]pyridine |
| Substituents | -CN, -CF₃, -CH₃ | -NH₂, -CF₂H, -CH₃, sulfur atom |
| Molecular Weight | 230.15 g/mol | 258.24 g/mol |
| Potential Applications | Agrochemical intermediates | Kinase inhibitors, antiviral agents |
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid
- Molecular Formula : C₁₆H₁₀F₃N₃O₂S
- Molecular Weight : 365.33 g/mol
- Key Features :
| Property | 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid | 3-Amino-6-phenyl-4-(CF₃)thieno[2,3-b]pyridine-2-carboxylic Acid |
|---|---|---|
| Substituents at Position 6 | -CH₃ | -Ph (phenyl) |
| Solubility | Moderate (polar substituents) | Lower (hydrophobic phenyl) |
| Bioactivity | Intermediate for herbicides | Potential anticancer/antibacterial agent |
Ethyl 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- Key Features :
| Property | 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid | Ethyl 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylate |
|---|---|---|
| Functional Group | -COOH | -COOEt |
| Reactivity | Acidic, prone to salt formation | Hydrolyzable to carboxylic acid |
| Applications | Direct use in synthesis | Prodrug formulations |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carboxylic Acid
- Key Features :
| Property | 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid | 5-Isothiocyanato-3-(CF₃)pyridine-2-carboxylic Acid |
|---|---|---|
| Reactivity | Stable under standard conditions | High (reacts with nucleophiles) |
| Use Cases | Intermediate in small-molecule synthesis | Protein labeling, crosslinkers |
Chloro-Substituted Imidazopyridine Carboxylic Acids
- Examples :
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 100001-79-4)
- 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS 182181-19-7)
- Key Features :
| Property | 3-Cyano-6-methyl-4-(CF₃)pyridine-2-carboxylic Acid | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid |
|---|---|---|
| Core Structure | Pyridine | Imidazopyridine |
| Functional Groups | -CN, -CF₃, -CH₃ | -Cl, -COOH |
| Synthetic Utility | Final product | Intermediate for heterocycle elaboration |
Biological Activity
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS Number: 1565827-83-9) is a pyridine derivative characterized by a cyano group, a trifluoromethyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is . It exhibits a melting point of approximately 160 °C (dec.) and is soluble in various organic solvents, which enhances its applicability in biological assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1565827-83-9 |
| Melting Point | 160 °C (dec.) |
| Solubility | Organic solvents |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyridine derivatives. For example, compounds structurally related to this compound have been tested against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies reported IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Cyano Derivative | MCF-7 | 17.02 |
| MDA-MB-231 | 11.73 |
The selectivity index for these compounds suggests they can preferentially target cancer cells over normal cells, indicating a potential therapeutic window for further development.
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. For instance, studies involving zinc complexes derived from trifluoromethyl-pyridine carboxylic acids demonstrated significant binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), suggesting intercalation mechanisms that could lead to cytotoxic effects in cancer cells:
- Binding Affinity : Complexes showed binding constants in the range of .
- Thermodynamics : Binding processes were spontaneous (), indicating favorable interactions driven by hydrogen bonding and van der Waals forces.
Study on Anticancer Activity
A recent study explored the anticancer effects of various pyridine derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vivo:
"Treatment with the compound resulted in significant reduction of tumor size in BALB/c nude mouse models inoculated with MDA-MB-231 cells" .
Pharmacokinetics
Pharmacokinetic studies revealed that related compounds exhibited favorable profiles, including sufficient oral bioavailability (31.8%) and clearance rates suggesting good metabolic stability. These findings are crucial for developing effective dosing regimens for future clinical applications.
Q & A
Q. What are the recommended synthetic routes for 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes (e.g., trifluoromethyl-substituted precursors) with aminopyridine derivatives, followed by cyclization and functionalization. For example:
- Step 1: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group, using tert-butyl alcohol as a solvent and cesium carbonate as a base under inert atmosphere (40–100°C, 5.5 hours) .
- Step 2: Cyclization with copper or palladium catalysts in dimethylformamide (DMF) or toluene to form the pyridine core .
- Step 3: Hydrolysis of esters to carboxylic acids using HCl/water at 93–96°C .
Key Factors: Catalyst choice (Pd/Cu), solvent polarity, and reaction time significantly impact yield. For instance, Pd(OAc)₂ improves regioselectivity, while DMF enhances solubility of intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ 110–120 ppm for ¹³C; cyano group at ~δ 115 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., m/z 260.0432 for C₁₀H₆F₃N₂O₂⁺) confirms molecular formula .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold) .
- X-ray Diffraction (XRD): SHELX programs refine crystal structures, particularly for verifying planar pyridine ring geometry .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to its carboxylic acid and cyano groups. Solubility increases at pH >7 (deprotonated carboxylate) .
- Stability:
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts like 3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-thione?
Methodological Answer:
- Byproduct Formation: Thione derivatives arise from sulfur-containing impurities or reagents (e.g., thiourea contamination).
- Mitigation Strategies:
Q. What mechanistic insights explain the compound’s potential biological activity in autophagy induction?
Methodological Answer:
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices (e.g., using Gaussian 16) to identify electrophilic centers. The cyano group at C2 and trifluoromethyl at C4 are key reactive sites .
- Solvent Effects: Simulate reaction pathways in polar (DMF) vs. nonpolar (toluene) solvents using COSMO-RS to optimize regioselectivity .
- Transition State Analysis: Identify energy barriers for substitution at C2 vs. C6 positions to guide catalyst selection .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Verification: Re-test batches with HPLC and HRMS to rule out impurities (e.g., 3-amino-6-trifluoromethylpyridine-2-carboxylic acid, a common byproduct) .
- Assay Standardization: Use uniform cell lines (e.g., HEK293 vs. HeLa) and control for serum-free conditions to reduce variability .
- Data Cross-Validation: Compare results across orthogonal assays (e.g., MTT for viability vs. flow cytometry for apoptosis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
